molecular formula C22H22N2O5S2 B2707747 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide CAS No. 681833-48-7

4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide

Cat. No.: B2707747
CAS No.: 681833-48-7
M. Wt: 458.55
InChI Key: PTQYTOVFZHULNZ-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide is a specialized chemical compound featuring a distinct thiazolidinone core structure with a (3,4-dimethoxyphenyl)methylidene substituent at the 5-position and an N-(2-hydroxyphenyl)butanamide extension at the 3-position of the heterocyclic ring. This molecular architecture places it within the family of 5-arylidene-2-thioxo-4-thiazolidinone derivatives, a class known for exhibiting diverse biological activities and substantial potential in pharmaceutical research and medicinal chemistry. The compound's structural complexity is characterized by the Z-configuration of the exocyclic double bond at position 5, the presence of multiple hydrogen bond acceptors and donors, and the incorporation of both electron-donating methoxy groups and a phenolic hydroxyl moiety, which collectively influence its physicochemical properties and molecular interactions. While specific biological data for this exact compound requires further investigation, structurally similar analogs documented in research settings suggest potential research applications across multiple domains including enzyme inhibition studies, anticancer investigation, antimicrobial screening, and biochemical pathway modulation. Researchers value this compound particularly for its rhodanine-thioxothiazolidinone scaffold, which is recognized in medicinal chemistry for its privileged status in targeting various enzymes and receptors. The presence of the 2-hydroxyphenylbutanamide side chain rather than the simpler phenyl group found in related compounds may enhance solubility characteristics and provide additional hydrogen bonding capabilities for targeted molecular interactions. This chemical is intended solely for research purposes in laboratory settings and is not manufactured for diagnostic, therapeutic, or human use applications. Researchers should handle this material according to appropriate laboratory safety protocols and consult relevant scientific literature for specific application methodologies related to thiazolidinone-based compounds in their respective fields of study.

Properties

IUPAC Name

4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-28-17-10-9-14(12-18(17)29-2)13-19-21(27)24(22(30)31-19)11-5-8-20(26)23-15-6-3-4-7-16(15)25/h3-4,6-7,9-10,12-13,25H,5,8,11H2,1-2H3,(H,23,26)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQYTOVFZHULNZ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative efficacy with similar compounds.

Chemical Structure and Properties

This compound features a thiazolidinone ring, a dimethoxyphenyl group, and a hydroxyphenyl moiety. Its unique structure contributes to its biological properties and potential as a therapeutic agent.

Property Details
IUPAC Name This compound
Molecular Formula C22H22N2O5S2
Molecular Weight 446.55 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can interact with specific receptors, potentially influencing signaling pathways related to inflammation and cancer.
  • Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against various bacterial strains.

Antimicrobial Properties

Recent studies have highlighted the compound's efficacy against several pathogenic bacteria. For instance:

  • Klebsiella pneumoniae : Demonstrated significant inhibition with a minimum inhibitory concentration (MIC) of 6.25 µg/mL.
  • Escherichia coli : Showed comparable activity with an MIC of 6.62 µg/mL.

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Research indicates that this compound possesses anticancer properties. In vitro studies have shown:

  • Induction of apoptosis in cancer cell lines.
  • Inhibition of cell proliferation at concentrations as low as 10 µM.

These effects are likely mediated through the modulation of key signaling pathways involved in cell survival and proliferation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name MIC (µg/mL) Activity Type
4-{3-[(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamido}benzoic acid6.25Antibacterial
3-(3,4-Dimethoxyphenyl)-propionic acid12.50Anticancer

This table illustrates that while both compounds exhibit antibacterial activity, the thiazolidinone derivative shows superior efficacy against specific bacterial strains.

Study on Antibiofilm Activity

A recent study assessed the antibiofilm activity of thiazolidinone derivatives, including our compound. The results indicated:

  • Significant reduction in biofilm formation by MRSA strains at concentrations as low as 6.25 µg/mL.

This suggests that the compound could be beneficial in treating infections associated with biofilm-forming bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities (e.g., antimicrobial, anticancer, enzyme inhibition) based on substituent variations. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Benzylidene/Amide) Molecular Weight (g/mol) Key Spectral Data (IR/NMR) Biological Activity (if reported) References
Target Compound C₂₃H₂₃N₃O₅S₂ Benzylidene: 3,4-dimethoxyphenyl; Amide: 2-hydroxyphenyl 509.62 IR: νC=O ~1680 cm⁻¹, νC=S ~1250 cm⁻¹; ¹H NMR: δ 7.8–6.8 (aromatic), δ 5.2 (CH₂) Not explicitly reported in evidence
N-(4-Hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide C₂₂H₂₁N₃O₅S₂ Benzylidene: 4-methoxyphenyl; Amide: 4-hydroxyphenyl 495.56 IR: νC=O ~1675 cm⁻¹; ¹H NMR: δ 7.6–6.7 (aromatic) PubChem entry (no activity data)
4-[(5Z)-5-(4-Methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide C₂₂H₂₂N₂O₂S₂ Benzylidene: 4-methylphenyl; Amide: 4-methylphenyl 410.55 IR: νC=O ~1665 cm⁻¹; ¹H NMR: δ 7.4–6.9 (aromatic), δ 2.3 (CH₃) Not reported
N-[(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide C₁₉H₁₅N₃O₆S₂ Benzylidene: 4-hydroxy-3-methoxyphenyl; Amide: 2-nitrobenzoyl 431.40 IR: νNO₂ ~1520 cm⁻¹, νC=O ~1690 cm⁻¹; ¹³C NMR: δ 165.2 (C=O) Antimicrobial (hypothetical, based on nitro group)
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide C₂₁H₁₉ClN₂O₄S₂ Benzylidene: 3-methoxy-4-propoxybenzyl; Amide: 2-chlorobenzoyl 485.97 IR: νC-O (ether) ~1240 cm⁻¹; ¹H NMR: δ 8.1–6.5 (aromatic), δ 4.0 (OCH₂) Potential kinase inhibition (propoxy group)

Key Findings:

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., nitro in ) may enhance antimicrobial activity by increasing electrophilicity.
  • Hydroxy/methoxy groups (e.g., 4-hydroxy-3-methoxy in ) improve solubility and hydrogen-bonding interactions with biological targets.

Spectral Trends :

  • The C=O stretch (IR ~1660–1690 cm⁻¹) and C=S stretch (~1240–1255 cm⁻¹) are consistent across analogs, confirming core structural integrity .
  • Aromatic proton signals in ¹H NMR (δ 6.5–8.5) vary with substituent electronic effects .

Synthetic Pathways: Most analogs are synthesized via Knoevenagel condensation (e.g., ), with purification by column chromatography (dichloromethane/methanol) . Tautomerism (thiol-thione equilibrium) is observed in triazole-thione derivatives but stabilized in thiazolidinones .

Q & A

Q. What synthetic methodologies are recommended for preparing this thiazolidinone derivative, and what parameters are critical for optimizing yield?

A one-pot cyclocondensation approach is commonly employed, involving refluxing a mixture of thiosemicarbazide derivatives, chloroacetic acid, sodium acetate, and appropriate carbonyl compounds in DMF/acetic acid (1:2 v/v) for 2 hours. Key parameters include stoichiometric ratios (e.g., 1:1:2:3 molar ratio of thiosemicarbazide, chloroacetic acid, sodium acetate, and carbonyl compound), reaction temperature (80–100°C), and solvent polarity. Post-reaction recrystallization in DMF-ethanol (1:1) ensures purity . For optimization, a Design of Experiments (DoE) approach using response surface methodology can systematically evaluate interactions between variables like temperature, time, and reagent equivalents .

Q. Which spectroscopic techniques are essential for confirming the Z-configuration of the exocyclic double bond?

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) is critical for distinguishing Z/E isomers. Additional characterization requires:

  • 1H/13C NMR : To identify deshielded protons near the exocyclic double bond and sulfanylidene group.
  • IR Spectroscopy : To confirm carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) stretches.
  • X-ray Crystallography : For unambiguous structural determination if single crystals are obtainable .

Q. What solvent systems are effective for recrystallizing this compound to achieve >95% purity?

Polar aprotic solvents like DMF or DMSO, mixed with acetic acid or ethanol (1:1–1:3 ratios), are optimal. Solubility tests at elevated temperatures (60–80°C) followed by slow cooling to 4°C enhance crystal formation. Centrifugation and washing with cold ethanol remove residual solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiazolidinone analogs?

Discrepancies often arise from variations in assay conditions (e.g., pH, serum proteins) or compound purity. Mitigation strategies include:

  • HPLC-PDA : Verify purity (>98%) and rule out degradation products.
  • Standardized Assays : Use cell lines with consistent passage numbers and control for oxygen tension in cytotoxicity studies.
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 3,4-dimethoxy vs. 4-hydroxy groups) on target binding using molecular docking .

Q. What computational methods predict the binding affinity of this compound with cyclooxygenase-2 (COX-2), and how should validation be designed?

Molecular dynamics (MD) simulations (e.g., GROMACS) with explicit solvent models (TIP3P water) and CHARMM force fields can assess binding stability. Docking studies (AutoDock Vina) should prioritize the thiazolidinone core interacting with COX-2’s hydrophobic pocket (Val523, Ala527). Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) and isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. How can tautomeric equilibria of the 4-oxo-2-sulfanylidene group under physiological pH be experimentally investigated?

Use pH-dependent NMR (1H and 13C) in deuterated PBS (pH 2–9) to monitor shifts in carbonyl/thione resonances. UV-Vis spectroscopy (200–400 nm) can detect tautomer-specific absorbance changes. Computational studies (DFT at B3LYP/6-31G* level) provide energy barriers for tautomeric interconversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.